molecular formula C16H25BN2O4 B13349099 4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine

4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine

Cat. No.: B13349099
M. Wt: 320.2 g/mol
InChI Key: RJQSAFOVKYVFDZ-UHFFFAOYSA-N
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Description

This compound (CAS: 485799-04-0) is a pyridine-based boronate ester featuring a methoxy group at position 6, a morpholine substituent at position 2, and a pinacol boronate (1,3,2-dioxaborolane) moiety at position 4. Its molecular formula is C₁₅H₂₃BN₂O₃, with a molecular weight of 290.17 g/mol . The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science research .

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

4-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)12-6-7-13(18-14(12)20-5)19-8-10-21-11-9-19/h6-7H,8-11H2,1-5H3

InChI Key

RJQSAFOVKYVFDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCOCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine typically involves the following steps:

    Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This involves the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyridine ring.

    Morpholine Introduction: The morpholine ring is attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the boronate ester group, leading to the formation of different boron-containing derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds and organometallic reagents.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various boron-containing derivatives.

Scientific Research Applications

4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of microbial infections.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Positional Isomers and Heterocyclic Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Reactivity Insights References
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine C₁₅H₂₃BN₂O₃ 290.17 Boronate at pyridine C5 vs. C6; morpholine at C2 Altered electronic properties for coupling
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine C₁₄H₂₂BN₃O₃ 291.16 Pyrimidine ring instead of pyridine Enhanced hydrogen bonding potential
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine C₁₃H₂₀BN₂O₃S 296.11 Thiazole ring replaces pyridine Applications in material science

Key Insights :

  • Positional Isomerism : Shifting the boronate from pyridine C5 to C6 (or vice versa) alters steric and electronic environments, impacting cross-coupling efficiency .
  • Heterocyclic Substitution : Pyrimidine (N-rich) and thiazole (S-containing) analogs introduce distinct electronic profiles. Pyrimidines may enhance solubility via hydrogen bonding, while thiazoles could improve material stability .

Substituent Variations

Compound Name Substituents Molecular Weight (g/mol) Key Differences Biological/Material Relevance References
4-(3-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine Methoxy on benzene C3 (not pyridine) 317.19 Aromatic benzene core vs. pyridine Broader substrate compatibility in coupling
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)phenyl)morpholine Trimethylsilyl group at benzene C5 402.35 Bulky silyl group adds steric hindrance Potential for controlled polymerization
4-(4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine Methyl at pyridine C4 304.19 Methyl enhances lipophilicity Improved blood-brain barrier penetration

Key Insights :

  • Methoxy vs. Silyl Groups : Methoxy improves electron density, accelerating coupling reactions, while trimethylsilyl introduces steric bulk for regioselective transformations .

Biological Activity

The compound 4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₉BN₂O₃
  • Molecular Weight : 235.09 g/mol
  • CAS Number : 893440-50-1

The compound features a morpholine ring attached to a pyridine derivative, which is further substituted with a dioxaborolane moiety. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine exhibit significant anticancer properties. For instance:

  • Inhibitory Effects : A related pyridine derivative demonstrated an IC₅₀ of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent inhibitory effects on cell proliferation .
CompoundCell LineIC₅₀ (μM)Selectivity Index
4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholineMDA-MB-2310.126High
Control (5-FU)MDA-MB-23111.73Low

Antiviral Activity

In addition to anticancer effects, compounds in this class have shown antiviral activity. One study highlighted that a similar compound exhibited a significant reduction in viral load in an influenza A mouse model . The compound demonstrated:

  • Viral Load Reduction : More than a 2-log reduction in viral load with oral administration at a dose of 40 mg/kg .

Safety Profile

Safety assessments have been performed on related compounds. A subacute toxicity study indicated that these compounds possess a favorable safety profile with minimal adverse effects observed at therapeutic doses .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancerous cells.
  • Targeting Specific Enzymes : Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Study 1: Anticancer Efficacy

A recent study involving the administration of a pyridine derivative similar to our compound showed promising results in inhibiting tumor growth in vivo. Mice treated with the compound displayed significantly smaller tumor sizes compared to controls.

Study 2: Antiviral Properties

Another investigation into the antiviral properties revealed that the compound effectively reduced viral replication rates in infected cells and improved survival rates in animal models .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine C-H shifts at δ 7.5–8.5 ppm; morpholine protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (290.17 g/mol) and detects isotopic boron patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

How should researchers resolve discrepancies in reaction yields between synthetic batches?

Advanced
Common issues and solutions:

  • Moisture sensitivity : Ensure anhydrous conditions (use molecular sieves, glovebox) to prevent boronic ester hydrolysis .
  • Catalyst deactivation : Pre-purify reagents (e.g., degas solvents, filter Pd catalysts) to remove inhibitors like oxygen or sulfur .
  • Byproduct formation : Monitor reactions via TLC or LC-MS; optimize stoichiometry (1.2–1.5 equiv aryl halide) to suppress homocoupling .

What are the primary applications of this compound in medicinal chemistry?

Q. Basic

  • Boron neutron capture therapy (BNCT) : The boronic ester enables selective targeting of cancer cells .
  • Protease inhibition : Acts as a scaffold for inhibitors targeting serine hydrolases (e.g., DPP-4) due to boronate-mediated reversible binding .
  • Fluorescent probes : Conjugation with fluorophores (e.g., BODIPY) allows real-time tracking of cellular processes .

How does the morpholine moiety influence the compound’s reactivity in cross-coupling reactions?

Advanced
The morpholine group:

  • Electron donation : Enhances electron density at the pyridine ring, accelerating oxidative addition in Pd-catalyzed couplings .
  • Steric effects : Hinders transmetallation in bulky substrates, necessitating larger reaction volumes or diluted conditions .
  • Solubility : Improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reactions .

What storage conditions are required to maintain the compound’s stability?

Q. Basic

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Atmosphere : Use inert gas (N₂ or Ar) to avoid boronic ester oxidation .
  • Moisture control : Seal containers with PTFE-lined caps and include desiccants (e.g., silica gel) .

What advanced strategies characterize byproducts formed during its Suzuki reactions?

Q. Advanced

  • LC-MS/MS : Identifies homocoupling byproducts (e.g., biaryl dimers) via fragmentation patterns .
  • Isotopic labeling : Use ¹⁰B-enriched starting materials to trace boron-containing intermediates .
  • X-ray crystallography : Resolves structural ambiguities in crystalline byproducts (e.g., Pd-black precipitates) .

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